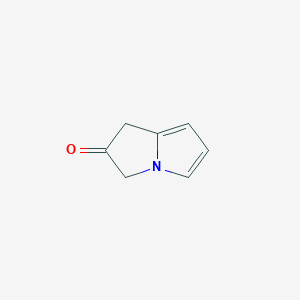

1H-Pyrrolizin-2(3H)-one

Overview

Description

Synthesis Analysis

The specific synthesis process for this compound is not provided in the sources I found .Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the sources I found .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found .Scientific Research Applications

Molecular Structure Analysis

- Gas Phase and Solid Phase Structural Analysis: The molecular structures of pyrrolizin-3-one and its 1,2-dihydro derivative were investigated in the gas phase using ab initio calculations and electron diffraction, and in the solid phase using low-temperature X-ray diffraction. This research provides detailed structural parameters of these molecules, which are crucial for understanding their chemical behavior and potential applications (Blockhuys et al., 2001).

Chemical Synthesis and Reactivity

- Formation of Five-Membered Rings Containing B-N or N-B-N Moiety: A set of 1H-2,1-benzazaboroles and 1H-pyrrolo[1,2-c][1,3,2]diazaborolidines were synthesized. These compounds, serving as B-N analogues of 1H-indene and 1H-pyrrolizine, respectively, were prepared via nucleophilic addition to activated imino functionalities in C,N- or N,N-chelated chloroboranes. The synthesis process and molecular structure analysis of these compounds contribute significantly to the understanding of five-membered ring systems containing boron and nitrogen (Hejda et al., 2014).

Crystallography and Hydrogen Bond Analysis

- Unusual 3H-Pyrrole Structure at Low Temperature: An analysis of the structure of a rare example of a 3H-pyrrole, specifically a trimethyl derivative, was reported. This study emphasizes the significance of hydrogen bonding and molecular packing in understanding the structural behavior of pyrrole derivatives at low temperatures (Despinoy et al., 1996).

Synthesis of Derivatives and Catalysis

- Hydrogenation of Pyrrolizin-3-ones to Pyrrolizidines: This research demonstrated how pyrrolizin-3-ones can be hydrogenated to their hexahydro derivatives, namely pyrrolizidin-3-ones, using heterogeneous catalysts. This process offers diastereoselective routes to various necine bases, highlighting the versatility of pyrrolizin-3-ones in organic synthesis and catalysis (Despinoy & Mcnab, 2009).

X-Ray Structural Characterization

- Characterization of Spiro[pyrrolidine-2,3′-oxindoles]: Three spiro[pyrrolidine-2,3′-oxindoles] were synthesized and characterized using NMR, mass spectrometry, and single crystal X-ray diffraction. This study contributes to the understanding of the structural and spectroscopic properties of pyrrole derivatives, providing insights for their potential applications in various fields (Laihia et al., 2006).

Electrochemical Synthesis and Properties

- Electrochemical Synthesis of N-Substituted Poly(bis-pyrrole) Films: Focusing on the electrochemical synthesis of polybispyrroles, this research explored their electrochromic and ion receptor properties. It provides valuable information about the stability, redox process, and potential applications of these polymeric materials in metal recovery and ion sensing (Mert et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

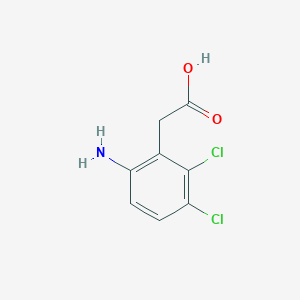

IUPAC Name |

1,3-dihydropyrrolizin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-7-4-6-2-1-3-8(6)5-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGYZHCCNMWIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN2C1=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528178 | |

| Record name | 1H-Pyrrolizin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-09-6 | |

| Record name | 1H-Pyrrolizin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)